molecular formula C9H5ClO4 B14222479 2H-1-Benzopyran-2-one, 3-chloro-6,7-dihydroxy- CAS No. 584554-72-3

2H-1-Benzopyran-2-one, 3-chloro-6,7-dihydroxy-

Cat. No.: B14222479
CAS No.: 584554-72-3
M. Wt: 212.58 g/mol
InChI Key: CVKOWMORRAUMNK-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 3-chloro-6,7-dihydroxy- is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820. They are valuable oxygen-containing heterocycles widely found in nature and have been used as herbal medicines since early ages .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one derivatives often involves the Knoevenagel condensation reaction followed by intramolecular transesterification. For instance, a novel method using alkaline protease from Bacillus licheniformis has been reported, where the reaction parameters such as solvent, water content, and temperature are adjusted to control enzymatic chemoselectivity .

Industrial Production Methods

Industrial production methods for coumarin derivatives typically involve the use of green chemistry principles, such as using green solvents and catalysts. These methods aim to reduce environmental impact while maintaining high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 3-chloro-6,7-dihydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include various substituted coumarins, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

2H-1-Benzopyran-2-one, 3-chloro-6,7-dihydroxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 3-chloro-6,7-dihydroxy- involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial properties. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy-
  • 2H-1-Benzopyran-2-one, 6,7-dihydroxy-4-(hydroxymethyl)-
  • 2H-1-Benzopyran-2-one, 3-methyl-

Uniqueness

2H-1-Benzopyran-2-one, 3-chloro-6,7-dihydroxy- is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of chloro and dihydroxy groups enhances its reactivity and potential for forming various derivatives with significant pharmacological properties .

Properties

CAS No.

584554-72-3

Molecular Formula

C9H5ClO4

Molecular Weight

212.58 g/mol

IUPAC Name

3-chloro-6,7-dihydroxychromen-2-one

InChI

InChI=1S/C9H5ClO4/c10-5-1-4-2-6(11)7(12)3-8(4)14-9(5)13/h1-3,11-12H

InChI Key

CVKOWMORRAUMNK-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=O)OC2=CC(=C1O)O)Cl

Origin of Product

United States

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